

Troubleshooting satellite colonies on chloramphenicol selection plates

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Compound of Interest

Compound Name: Chloramphenicol succinate

Cat. No.: B1668702

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Technical Support Center: Chloramphenicol Selection

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering satellite colonies on chloramphenicol selection plates.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies?

A1: Satellite colonies are small, non-resistant bacterial colonies that grow in the immediate vicinity of a larger, antibiotic-resistant colony on a selection plate.^[1] These smaller colonies have not taken up the plasmid conferring antibiotic resistance and are therefore undesirable for downstream applications.^[2] Their growth is a result of a localized reduction in the antibiotic concentration in the agar surrounding the resistant colony.^[1]

Q2: How do satellite colonies form on chloramphenicol plates?

A2: Bacteria resistant to chloramphenicol typically harbor a gene encoding the enzyme Chloramphenicol Acetyltransferase (CAT). This enzyme is located in the cytoplasm and inactivates chloramphenicol by covalently attaching an acetyl group from acetyl-CoA to the antibiotic molecule.^[3] This modification prevents chloramphenicol from binding to bacterial ribosomes, thus rendering it ineffective.

While CAT is a cytoplasmic enzyme, the breakdown of chloramphenicol within the resistant cells and their subsequent lysis can lead to a localized decrease in the effective antibiotic concentration in the surrounding agar. This creates a "zone of protection" where non-resistant bacteria can begin to grow, forming satellite colonies.[3]

Q3: Are satellite colonies a problem if I only pick the large, primary colony?

A3: While it is standard practice to pick the central, resistant colony, the presence of numerous satellite colonies can complicate this process and indicate suboptimal selection conditions.[2] It can sometimes be difficult to distinguish the primary colony from larger satellite colonies, leading to the selection of a non-resistant clone.[2] Furthermore, the conditions that lead to satellite colonies, such as prolonged incubation, can also lead to the accumulation of mutations in your plasmid of interest.

Q4: How can I confirm that the small colonies are indeed satellite colonies?

A4: To confirm that the smaller colonies are non-resistant satellites, you can re-streak them onto a fresh plate containing the same concentration of chloramphenicol. True satellite colonies will not grow on the new plate, while resistant colonies will.

Troubleshooting Guide

Issue: Appearance of Satellite Colonies on Chloramphenicol Plates

This section provides potential causes and solutions to mitigate the formation of satellite colonies during bacterial selection with chloramphenicol.

Potential Cause	Explanation	Recommended Solution(s)
Prolonged Incubation Time	The longer the plates are incubated, the more time the resistant colonies have to inactivate the surrounding chloramphenicol, allowing for the growth of non-resistant cells. [4]	Incubate plates for the minimum time required for the desired colonies to appear, typically 16-18 hours. Avoid leaving plates at 37°C for extended periods.
Low Chloramphenicol Concentration	An insufficient concentration of chloramphenicol may not effectively inhibit the growth of non-transformed cells, especially as the antibiotic is slowly degraded.	Ensure you are using the recommended concentration of chloramphenicol for your plasmid and bacterial strain. If satellite colonies persist, consider slightly increasing the concentration.
High Density of Plated Cells	Plating too many cells can lead to a higher number of resistant colonies in close proximity, accelerating the degradation of the antibiotic in the agar and promoting the growth of satellite colonies. [4]	Optimize the volume of the transformation culture plated. If you have a high transformation efficiency, consider plating serial dilutions of your cells.
Degraded Chloramphenicol Stock or Plates	Chloramphenicol in stock solutions and on agar plates can degrade over time, reducing its effective concentration.	Use freshly prepared chloramphenicol stock solutions and agar plates. Store stock solutions at -20°C and plates at 4°C, protected from light. [5]

Quantitative Data Summary

The following table provides recommended working concentrations for chloramphenicol in various applications.

Application	Recommended Chloramphenicol Concentration (µg/mL)	Notes
Standard Bacterial Selection	10-20	Effective for most E. coli strains and plasmids.[5]
Stringent Selection / Preventing Satellite Colonies	25-34	A slightly higher concentration can help to overcome local degradation of the antibiotic.[6]
Plasmid Amplification in Low-Copy Plasmids	170	Used to inhibit protein synthesis while allowing for plasmid replication.[6]

Experimental Protocols

Protocol 1: Preparation of LB Agar Plates with Chloramphenicol

Materials:

- LB broth powder
- Bacteriological agar
- Chloramphenicol stock solution (e.g., 25 mg/mL in ethanol)[7]
- Sterile petri dishes
- Autoclave
- Water bath set to 55-60°C

Procedure:

- For 500 mL of LB agar, add 12.5 g of LB broth powder and 7.5 g of agar to 500 mL of deionized water in a sterile flask or bottle.

- Swirl to mix and cap the container loosely.
- Autoclave the mixture to sterilize it.
- After autoclaving, allow the molten agar to cool in a 55-60°C water bath. This is crucial to prevent the heat-labile chloramphenicol from degrading.
- Once the agar has cooled, add the appropriate volume of your chloramphenicol stock solution to achieve the desired final concentration. For example, for a final concentration of 25 µg/mL in 500 mL of media, add 500 µL of a 25 mg/mL stock solution.
- Gently swirl the flask to ensure the chloramphenicol is evenly distributed throughout the agar.
- Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
- Allow the plates to solidify at room temperature.
- Store the plates in a sealed bag at 4°C, protected from light.

Protocol 2: Bacterial Transformation and Selection

Materials:

- Chemically competent E. coli cells
- Plasmid DNA (1-5 µL, typically 10 pg - 100 ng)
- LB or SOC recovery medium (without antibiotic)
- LB agar plates with chloramphenicol
- Ice
- Water bath at 42°C
- Incubator at 37°C

Procedure:

- Thaw a tube of competent cells on ice.
- Add 1-5 μL of plasmid DNA to the cells. Gently mix by flicking the tube.
- Incubate the cell/DNA mixture on ice for 30 minutes.
- Heat shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 250-1000 μL of room temperature LB or SOC medium to the tube.
- Incubate the tube at 37°C for 1 hour with shaking. This allows the bacteria to express the chloramphenicol resistance gene.
- Plate 50-100 μL of the cell suspension onto a pre-warmed LB agar plate containing chloramphenicol.[\[5\]](#)
- Incubate the plate at 37°C for 16-18 hours, or until colonies are visible.[\[5\]](#)

Protocol 3: Spectrophotometric Assay for Chloramphenicol Acetyltransferase (CAT) Activity

This assay can be used to confirm the presence of active CAT enzyme in your resistant bacterial colonies. The principle is that the reaction of coenzyme A (a product of the CAT-mediated reaction) with 5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB) produces a colored compound that can be measured at 412 nm.

Materials:

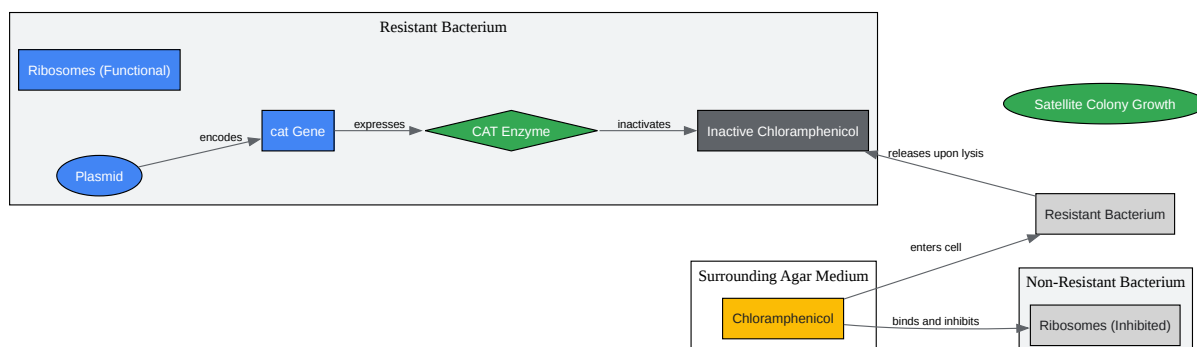
- Bacterial cell lysate from a resistant colony
- Tris buffer (100 mM, pH 7.8)
- DTNB solution (2.5 mM)
- Acetyl Coenzyme A solution (5.0 mM)

- Chloramphenicol solution (0.3% w/v)
- Spectrophotometer capable of reading at 412 nm

Procedure:

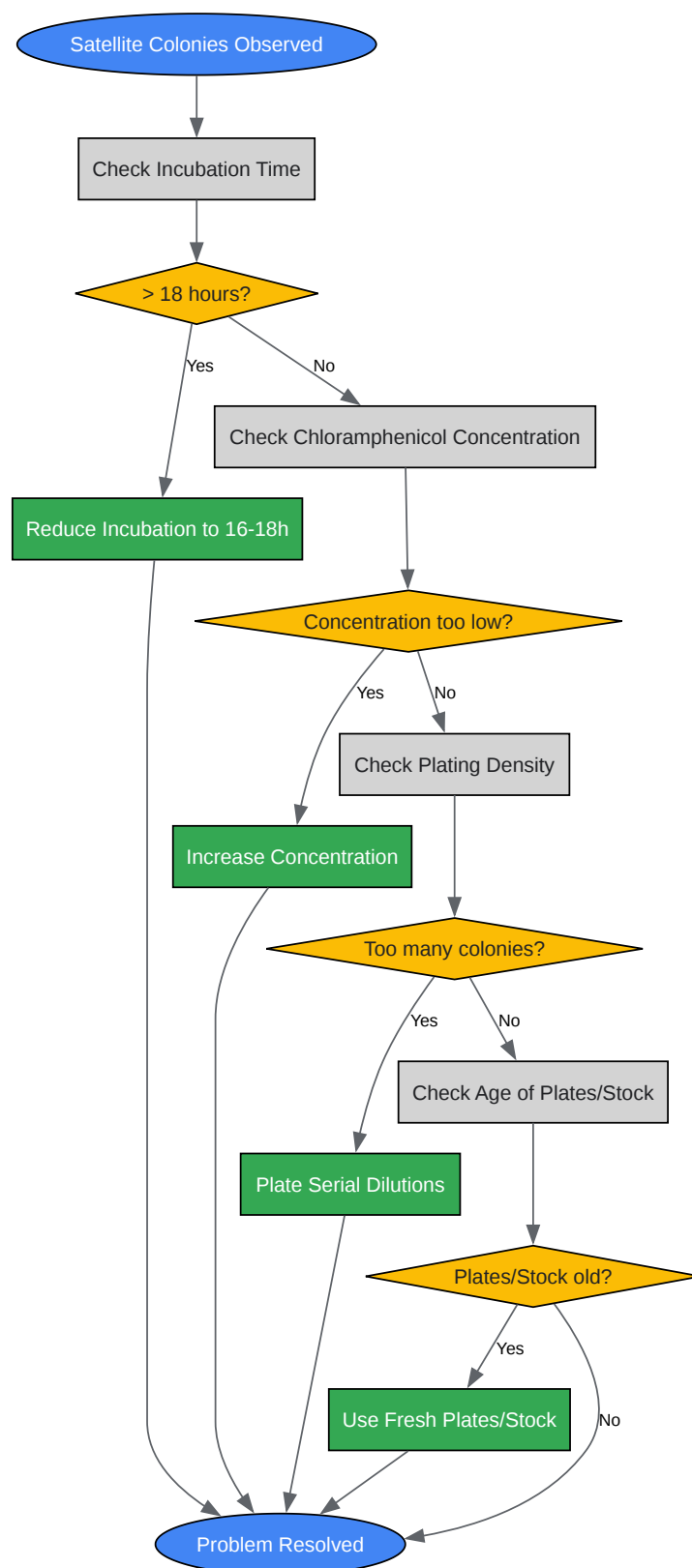
- Prepare a reaction mixture containing Tris buffer, DTNB solution, Acetyl CoA solution, and chloramphenicol solution.
- Initiate the reaction by adding the bacterial cell lysate.
- Immediately mix and measure the increase in absorbance at 412 nm over time (e.g., for 5 minutes).
- The rate of change in absorbance is proportional to the CAT activity in your sample.

Visualizations



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Caption: Mechanism of satellite colony formation on chloramphenicol plates.



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Caption: Troubleshooting workflow for satellite colonies.

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